1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Overview
Description
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two methyl groups, a nitro group, and a carbonyl chloride functional group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve one-pot multicomponent processes. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products
Substitution Reactions: The major products are derivatives where the carbonyl chloride group is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amino derivative.
Scientific Research Applications
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonyl chloride
- 1,5-dimethyl-3-nitro-1H-pyrazole-4-carbonyl chloride
- 1,4-dimethyl-5-nitro-1H-pyrazole-3-carbonyl chloride
Uniqueness
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both methyl groups and the nitro group in specific positions enhances its potential for diverse applications .
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-5(10(12)13)4(6(7)11)8-9(3)2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDNKDSVBKVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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